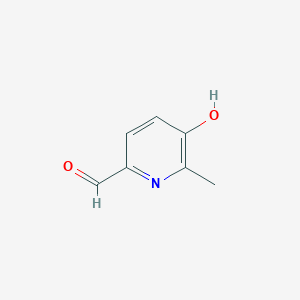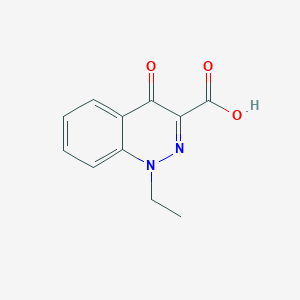
5-hydroxy-6-methylpyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-6-methylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.138. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Biocompatible Chemosensors for pH Detection
- Dhawa et al. (2020) explored compounds derived from 2-pyridinecarboxaldehyde, including 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde, as fluorescent chemosensors for pH. These chemosensors effectively differentiate between normal and cancer cells based on pH variations (Dhawa, Hazra, Barma, Pal, Karmakar, & Roy, 2020).
2. Synthesis of Heterocyclic Analogues
- Barbier (1991) focused on synthesizing heterocyclic analogues of marginalin, using 2-pyridinecarboxaldehyde and other aldehydes. This research contributes to the development of new ene-lactones (Barbier, 1991).
3. Structural Characterisation of Metal Complexes
- Sousa et al. (2001) characterized metal complexes containing derivatives of 2-pyridinecarboxaldehyde. This research enhances understanding of metal-organic interactions, relevant in fields like catalysis and materials science (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).
4. Lanthanide Complexes in Photochemistry
- Fernández et al. (2014) reported on the synthesis of lanthanide complexes with 6-(hydroxymethyl) pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, revealing insights into photochemical and electrochemical properties of these complexes (Fernández, Barona, Polo-Cerón, & Chaur, 2014).
5. Efficient Synthesis Methods
- Rivera et al. (2001) developed an efficient synthesis process for 2-Amino-3-pyridinecarboxaldehyde, demonstrating the importance of optimizing synthesis methods for such compounds (Rivera, Hsiao, Cowen, McWilliams, Armstrong, Yasuda, & Hughes, 2001).
6. Catalytic Methylation of Pyridines
- Grozavu et al. (2020) described a catalytic method for methylating pyridines, including derivatives of 2-pyridinecarboxaldehyde. This is important for organic synthesis and drug discovery (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
7. Aldehyde to Imine Conversion
- Yao and Crabtree (1996) studied the conversion of 2-pyridinecarboxaldehyde to an η1-imine complex, highlighting the role of hydrogen bonding in this process. This has implications in coordination chemistry (Yao & Crabtree, 1996).
8. 'On-solvent' Multicomponent Synthesis
- Elinson et al. (2018) developed an 'on-solvent' multicomponent synthesis method using derivatives of 2-pyridinecarboxaldehyde, leading to functionalized pyrano[3,2-c]pyridine systems, relevant in biomedical applications (Elinson, Ryzhkov, Vereshchagin, Goloveshkin, Bushmarinov, & Egorov, 2018).
9. Antitumor Activity of Amino Derivatives
- Liu, Lin, and Sartorelli (1992) synthesized and evaluated various amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for antineoplastic activity, contributing to cancer research (Liu, Lin, & Sartorelli, 1992).
Wirkmechanismus
Target of Action
It has been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis.
Mode of Action
Its use as a ligand in a platinum complex suggests that it may interact with protein kinases to inhibit their function . This interaction could lead to changes in cellular processes controlled by these kinases.
Eigenschaften
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTXLBGTKGMAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008777-26-1 |
Source


|
| Record name | 5-hydroxy-6-methylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one;hydrochloride](/img/structure/B2942615.png)

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2942619.png)
![Methyl 2-(7-oxa-4-azaspiro[2.5]octan-6-yl)acetate;hydrochloride](/img/structure/B2942621.png)
![3-Cyclopropyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2942622.png)


![7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B2942626.png)

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)

![2-[2-[2-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2942636.png)
![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)
